methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties . This particular compound is characterized by its unique structure, which combines a chromen-2-one moiety with a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the esterification of 2-oxo-4-propyl-2H-chromen-7-ol with methyl 4-(bromomethyl)benzoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group in the chromen-2-one moiety can yield dihydro derivatives.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of photoactive materials and smart polymers
Mechanism of Action
The biological activity of methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate is primarily attributed to its ability to interact with various molecular targets. The chromen-2-one moiety can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects. Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(2-oxo-4-methyl-2H-chromen-7-yl)oxy]methyl}benzoate
- Methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate
- Methyl 4-{[(2-oxo-4-ethyl-2H-chromen-7-yl)oxy]methyl}benzoate
Uniqueness
Methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate is unique due to its specific propyl substitution on the chromen-2-one moiety, which can influence its biological activity and chemical reactivity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
methyl 4-[(2-oxo-4-propylchromen-7-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-4-16-11-20(22)26-19-12-17(9-10-18(16)19)25-13-14-5-7-15(8-6-14)21(23)24-2/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFSPQWLFRZWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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